An In-depth Technical Guide to N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide: Properties, Synthesis, and Potential Applications
This guide provides a comprehensive technical overview of N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide, a molecule of interest in synthetic and medicinal chemistry. We will delve into its fundamental chemical and physical properties, explore its synthesis, and discuss its potential applications based on the broader understanding of the enaminone class of compounds to which it belongs. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction and Chemical Identity
N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide is an organic compound featuring a core phenylacetamide structure substituted with an enaminone functional group. The enaminone moiety, characterized by a conjugated system of an amine and a ketone connected by a double bond, is a versatile pharmacophore known for a wide range of biological activities. This compound is a close structural analog of intermediates used in the synthesis of pharmaceutical agents, highlighting its potential relevance in medicinal chemistry.
Table 1: Chemical Identity of N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide
| Identifier | Value | Source |
| CAS Number | 96605-61-7 | [1] |
| Molecular Formula | C₁₃H₁₆N₂O₂ | [1] |
| Molecular Weight | 232.283 g/mol | [1] |
| InChI Key | AIWCFDGABJPHDI-BQYQJAHWSA-N | [1] |
Physicochemical Properties
Table 2: Physicochemical Properties of the Analog N-Ethyl-N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide
| Property | Value | Source |
| Appearance | Yellow crystalline powder | [2] |
| Melting Point | 111.0 to 115.0 °C | [2] |
| Boiling Point (Predicted) | 400.7 ± 45.0 °C at 760 mmHg | [2] |
| Density | 1.087 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 6.40 ± 0.70 | [2] |
| LogP (XLogP3) | 2.31740 | [2] |
It is expected that the title compound, lacking the N-ethyl group, will have a slightly lower molecular weight and potentially a higher melting point and lower LogP value compared to its N-ethylated counterpart. The presence of the dimethylamino group suggests the compound will exhibit basic properties.
Synthesis
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 3'-aminoacetophenone.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol (Hypothetical)
This protocol is based on established methods for the synthesis of similar enaminones, such as the N-ethyl analog.[3]
Step 1: Synthesis of N-(3-acetylphenyl)acetamide
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Reaction Setup: To a solution of 3'-aminoacetophenone in a suitable solvent (e.g., dichloromethane or ethyl acetate), add acetic anhydride. The reaction can be performed at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is typically washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize excess acetic acid and anhydride. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product can be purified by recrystallization or column chromatography to yield pure N-(3-acetylphenyl)acetamide.
Step 2: Synthesis of N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide
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Reaction Setup: Dissolve N-(3-acetylphenyl)acetamide in a suitable solvent, such as acetonitrile or N,N-dimethylformamide (DMF).
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Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMFDMA) to the solution. The reaction is typically heated, for instance, using microwave irradiation, to drive it to completion.[3]
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Reaction Monitoring: Monitor the formation of the enaminone product by TLC.
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Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then purified, commonly by filtration and washing with a non-polar solvent mixture like ethyl acetate/petroleum ether, to yield the final product as a solid.[3]
Spectroscopic Characterization (Predicted)
While experimental spectra for N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide are not available, we can predict the key signals based on its structure and data from its N-ethyl analog.
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¹H NMR: The spectrum is expected to show signals for the aromatic protons, the vinyl protons of the enaminone system, the dimethylamino protons, the acetamide methyl protons, and the NH proton of the acetamide. The coupling constant between the vinyl protons would be indicative of the (E)-configuration.
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¹³C NMR: The spectrum would display resonances for the carbonyl carbons of the ketone and the amide, the aromatic carbons, the vinyl carbons, the dimethylamino carbons, and the acetamide methyl carbon.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (232.28 g/mol ).
Potential Biological Activities and Applications
The enaminone scaffold is a well-established pharmacophore with a diverse range of biological activities.[4] While N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide has not been extensively studied for its biological effects, its structural features suggest several potential areas of application.
Caption: Potential applications based on the enaminone scaffold.
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Anticonvulsant Activity: Numerous studies have demonstrated the potent anticonvulsant effects of various enaminone derivatives.[5][6][7] These compounds are thought to exert their effects through modulation of ion channels or neurotransmitter receptors.
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Anti-inflammatory and Antioxidant Properties: The broader class of acetamide derivatives has been investigated for anti-inflammatory and antioxidant activities.[8]
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Anticancer Activity: Enaminones serve as versatile intermediates for the synthesis of various heterocyclic compounds that have shown promise as anticancer agents.[9]
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Synthetic Intermediate: Given that the N-ethyl and N-methyl analogs of this compound are used as intermediates in the synthesis of other molecules, it is highly probable that N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide is also a valuable synthetic building block. For example, its N-ethyl analog is a key intermediate in the synthesis of the non-benzodiazepine sedative, Zaleplon.[10]
Safety and Handling
Specific toxicity data for N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide is not available. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.
Conclusion
N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide is a member of the promising enaminone class of compounds. While specific experimental data for this molecule is sparse, its structural similarity to known biologically active compounds and synthetic intermediates suggests its potential as a valuable tool for researchers in medicinal chemistry and drug discovery. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its properties and potential applications.
References
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PubChem. N-(3-(3-(Dimethylamino)-1-oxo-2-propenyl)phenyl)-N-ethylacetamide. [Link]
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Bentham Science. The most Recent Compilation of Reactions of Enaminone Derivatives with various Amine Derivatives to Generate Biologically Active Compounds. [Link]
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National Center for Biotechnology Information. Synthesis, characterization, and anticonvulsant activity of enaminones. Part 5: investigations on 3-carboalkoxy-2-methyl-2,3-dihydro-1H-phenothizin-4[10H]-one derivatives. PubMed. [Link]
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ACS Publications. Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. [Link]
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Asian Journal of Chemistry. Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. [Link]
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National Center for Biotechnology Information. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]
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